molecular formula C10H12N2 B3136793 2-(ethylamino)-2-phenylacetonitrile CAS No. 42561-76-2

2-(ethylamino)-2-phenylacetonitrile

Cat. No.: B3136793
CAS No.: 42561-76-2
M. Wt: 160.22 g/mol
InChI Key: VCLVMXMXPDLKQW-UHFFFAOYSA-N
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Description

2-(Ethylamino)-2-phenylacetonitrile is an organic compound that features an ethylamino group attached to a phenylacetonitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylamino)-2-phenylacetonitrile typically involves the reaction of benzyl cyanide with ethylamine. The reaction is usually carried out under basic conditions, often using sodium or potassium hydroxide as a catalyst. The reaction proceeds via nucleophilic substitution, where the ethylamine attacks the carbon atom of the cyanide group, resulting in the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(Ethylamino)-2-phenylacetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Ethylamino)-2-phenylacetonitrile has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

    Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(ethylamino)-2-phenylacetonitrile involves its interaction with various molecular targets. The ethylamino group can form hydrogen bonds with biological molecules, influencing their structure and function. The nitrile group can participate in nucleophilic addition reactions, leading to the formation of new chemical bonds. These interactions can modulate biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylamino)-2-phenylacetonitrile
  • 2-(Dimethylamino)-2-phenylacetonitrile
  • 2-(Isopropylamino)-2-phenylacetonitrile

Uniqueness

2-(Ethylamino)-2-phenylacetonitrile is unique due to its specific ethylamino group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in the synthesis of specific derivatives and in applications where precise molecular interactions are required .

Properties

IUPAC Name

2-(ethylamino)-2-phenylacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-2-12-10(8-11)9-6-4-3-5-7-9/h3-7,10,12H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCLVMXMXPDLKQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C#N)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture consisting of 35 ml of acetonitrile; 10 ml of water; 16.8 g of benzaldehyde; 16 g of ethylamine hydrochloride and 10 g of sodium cyanide is stirred at room temperature for 2 days. It is then diluted with more water and extracted with benzene. The benzene extract is washed several times in the water and then dried over potassium carbonate. The solution is filtered and the filtrate is concentrated under reduced pressure to leave crude 2-ethylamino-2-phenylacetonitrile. This material is reduced with 11.5 g of lithium aluminum hydride in ether, following the procedure and workup already described. There is 10.7 g of β-ethylamino-2-phenylethylamine, dihydrochloride, m.p. 226°-229° C.
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
16.8 g
Type
reactant
Reaction Step Two
Quantity
16 g
Type
reactant
Reaction Step Three
Quantity
10 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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